molecular formula C9H15NO B1348753 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 4146-35-4

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1348753
CAS RN: 4146-35-4
M. Wt: 153.22 g/mol
InChI Key: PTVMGIXBAOSAGF-UHFFFAOYSA-N
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Scientific Research Applications

  • Anticancer Chemotherapeutics

    • Field: Medical Science, specifically Oncology .
    • Application: Bicyclo[3.3.1]nonanes are being explored for their potential as anticancer chemotherapeutics .
    • Method: The construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes involves several synthetic routes .
    • Results: These compounds have shown promising anticancer activities with few selective compounds .
  • Aerobic Oxidation of Alcohols

    • Field: Organic Chemistry .
    • Application: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is used for the aerobic oxidation of alcohols .
    • Method: ABNO is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
    • Results: The oxidation process is made more environmentally friendly by using aerobic conditions .
  • Enzyme Substrate

    • Field: Biochemistry .
    • Application: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is used as an enzyme substrate .
    • Method: The compound is used in biochemical assays to study enzyme activity .
    • Results: The compound’s use as an enzyme substrate helps in understanding enzyme mechanisms .
  • Asymmetric Catalysis

    • Field: Organic Chemistry .
    • Application: Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis .
    • Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
    • Results: The use of these compounds in asymmetric catalysis has shown promising results .
  • Ion Receptors

    • Field: Biochemistry .
    • Application: Some derivatives of bicyclo[3.3.1]nonane have successful applications as ion receptors .
    • Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
    • Results: These compounds have shown effectiveness as ion receptors .
  • Heterocyclization

    • Field: Organic Chemistry .
    • Application: The oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo heterocyclization due to the impossibility of a [3,3]-sigmatropic rearrangement of its vinyl ether .
    • Method: Tropinone oxime reacts with acetylene in superbasic medium to form ordinary products of heterocyclization .
    • Results: The oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo heterocyclization .
  • Metallocycles

    • Field: Inorganic Chemistry .
    • Application: Some derivatives of bicyclo[3.3.1]nonane have been used in the construction of metallocycles .
    • Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
    • Results: These compounds have shown effectiveness in the construction of metallocycles .
  • Molecular Tweezers

    • Field: Supramolecular Chemistry .
    • Application: Certain derivatives of bicyclo[3.3.1]nonane have found applications as molecular tweezers .
    • Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
    • Results: These compounds have shown promising results as molecular tweezers .
  • Crystallographic Studies

    • Field: Crystallography .
    • Application: Unsaturated derivatives of bicyclo[3.3.1]nonane have been used in synthetic and crystallographic studies .
    • Method: The specific methods of application or experimental procedures involve the synthesis of these compounds and their examination using crystallography .
    • Results: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMGIXBAOSAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337284
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

CAS RN

4146-35-4
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
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Reactant of Route 5
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
Reactant of Route 6
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Citations

For This Compound
37
Citations
AV Varlamov, LV Voskresenskii, TN Borisova… - Chemistry of …, 1999 - Springer
Tropinone oxime reacts with acetylene in syperbasic medium to form ordinary products of heterocyclization. The oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo …
Number of citations: 15 link.springer.com
I Iriepa, AI Madrid, E Galvez, J Bellanato - Journal of molecular structure, 2003 - Elsevier
Two oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one (I) and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one (II) were synthesized and studied by IR, 1 H and 13 C NMR …
Number of citations: 6 www.sciencedirect.com
M KIMURA, A KATO, I OKABAYASHI… - Chemical and …, 1983 - jstage.jst.go.jp
The conformation and configuration of 1-phenyl-3-methyl-3-azabicyclo [3. 3. 1] nonan-9-one were examined by X-ray diffraction methods. The 3-azabicyclo [3. 3. 1] nonane system, like …
Number of citations: 2 www.jstage.jst.go.jp
MS Arias, YG Smeyers, MJ Fernandez… - The Journal of …, 1994 - ACS Publications
Some 2, 4-diaryl-3-azabicyclo [3.3. 1] nonan-9-ones 1 and their JV-methyl derivatives 2 have been synthesized and studied by semiempirical quantum mechanical calculations and-…
Number of citations: 11 pubs.acs.org
АB Варламов, ЛГ Воскресенский… - Chemistry of …, 2013 - hgs.osi.lv
Tropinone oxime reacts with acetylene in superbasic medium to form ordinary products of heterocyclization. The oxime of 3-methyl-3-azabicyclo [3.3. 1] nonan-9-one does not undergo …
Number of citations: 2 hgs.osi.lv
MS Arias-Pérez, A Alejo, A Maroto - Tetrahedron, 1997 - Elsevier
Some 3-azabicyclo[3.3.1]nonan-9-ones, 1–3, 1-alkoxycarbonyl derivates, 4,5 and α and β3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, 6, 7, have been studied by means of the molecular …
Number of citations: 31 www.sciencedirect.com
K Gokula Krishnan, R Sivakumar… - Letters in Organic …, 2015 - ingentaconnect.com
Ten substituted 3-azabicyclo[3.3.1]nonan-9-one oxime ester derivatives 3-12 were synthesized from the starting material 3-azabicyclo[3.3.1]nonan-9-one oxime 2 with activated …
Number of citations: 2 www.ingentaconnect.com
NJ Smeyers, FJ Melendez… - Journal of computational …, 1998 - Wiley Online Library
The potential energy hypersurfaces for the triple inversion, from chair to boat and α to β conformations, are explored theoretically in 3‐azabicyclo[3.3.1]nonan‐9‐one and its N‐methyl …
Number of citations: 2 onlinelibrary.wiley.com
F Blicke, F McCarty - The Journal of Organic Chemistry, 1959 - ACS Publications
It has been reported by A net et al. 1 that diethyl cyclopentanone-2, 5-dicarboxylate condensed with formalin and aqueous methylamine in alcohol at room temperature to yield diethyl 3-…
Number of citations: 39 pubs.acs.org
S Umamatheswari, S Kabilan - Journal of Enzyme Inhibition and …, 2011 - Taylor & Francis
New series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones (compounds 9–16) was obtained from the corresponding 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-…
Number of citations: 8 www.tandfonline.com

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